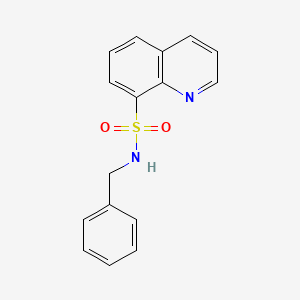

N-benzylquinoline-8-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylquinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYUJJGHVTWDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzylquinoline 8 Sulfonamide Derivatives

General Synthetic Routes to N-Benzylquinoline-8-sulfonamide

The formation of the core this compound structure is typically achieved through two principal synthetic strategies: the amination of a sulfonyl chloride or the N-alkylation of a parent sulfonamide.

Amination of Sulfonyl Chlorides

The most direct and widely employed method for synthesizing this compound and its analogues is the reaction between quinoline-8-sulfonyl chloride and a corresponding benzylamine (B48309) derivative. researchgate.netmdpi.com This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

The process involves treating quinoline-8-sulfonyl chloride with the desired amine in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. researchgate.net Commonly used bases include organic amines such as triethylamine (B128534) or pyridine (B92270), as well as inorganic bases like sodium hydroxide. researchgate.netgiqimo.com The reaction is typically conducted in a suitable organic solvent, such as chloroform (B151607), at temperatures ranging from 0°C to room temperature, often resulting in good to excellent yields. researchgate.netmdpi.com For instance, the reaction of quinoline-8-sulfonyl chloride with propargylamine (B41283) in chloroform using triethylamine as a base proceeds smoothly to yield the corresponding sulfonamide. mdpi.com

Table 1: Representative Amination Reaction for Sulfonamide Synthesis mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| Quinoline-8-sulfonyl chloride | Propargylamine | Triethylamine | Chloroform | 5°C to room temp, 2h | N-(Prop-2-yn-1-yl)quinoline-8-sulfonamide |

This robust methodology allows for the introduction of a wide variety of substituents on the benzylamine moiety, providing a straightforward entry point to a diverse library of N-substituted quinoline-8-sulfonamides.

N-Alkylation Strategies for Sulfonamide Formation

This method involves the deprotonation of the sulfonamide N-H bond with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkylating agent, such as a benzyl (B1604629) halide (e.g., benzyl bromide). A variety of bases and reaction conditions can be employed for this transformation. organic-chemistry.org The choice of solvent and base is crucial to ensure efficient and selective mono-N-alkylation. organic-chemistry.org Other advanced methods for N-alkylation include the use of alcohols as alkylating agents under "borrowing hydrogen" catalysis, which offers a greener alternative to traditional methods using alkyl halides. organic-chemistry.org

Table 2: General Conditions for N-Alkylation of Sulfonamides organic-chemistry.org

| Sulfonamide | Alkylating Agent | Catalyst/Base | Conditions | General Product |

| R-SO₂NH₂ | Alkyl Halide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | R-SO₂NH-Alkyl |

| R-SO₂NH₂ | Alcohol | Mn(I) or Ru(II) catalyst | Toluene, reflux | R-SO₂NH-Alkyl |

| R-SO₂NH₂ | Trichloroacetimidate | None | Toluene, reflux | R-SO₂NH-Alkyl |

This synthetic route is a key component in multi-step plans for creating complex derivatives of the quinoline-sulfonamide scaffold. researchgate.net

Advanced Cross-Coupling and Cycloaddition Reactions

To further expand the chemical diversity and structural complexity of this compound derivatives, advanced catalytic reactions such as Suzuki cross-coupling and copper-catalyzed cycloadditions are employed. These methods allow for the precise installation of various functional groups onto the core structure.

Suzuki Cross-Coupling Methodologies

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organohalide and a boronic acid, catalyzed by a palladium complex. researchgate.net In the context of this compound derivatives, this reaction is used to introduce aryl or heteroaryl substituents onto the quinoline (B57606) ring system.

To perform a Suzuki coupling, a halogenated this compound precursor is required. This precursor can be synthesized and then subjected to the coupling reaction with a desired arylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. This methodology has been successfully utilized in the multi-step synthesis of complex quinoline-sulfonamide derivatives. researchgate.net

Table 3: Typical Components for a Suzuki Cross-Coupling Reaction researchgate.net

| Component | Example | Role |

| Aryl Halide | Halogenated this compound | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄, [RuCl₂(p-cymene)]₂ | Catalyzes C-C bond formation |

| Base | Na₂CO₃, K₂CO₃ | Activates organoboron reagent |

| Solvent | Toluene/Ethanol/Water | Reaction Medium |

Acid-Amine Cross-Coupling Approaches

Amide bond formation via acid-amine cross-coupling is a fundamental transformation used to link carboxylic acid and amine fragments. This approach is instrumental in building larger, more complex molecules from the this compound core. researchgate.net

The strategy requires that one of the coupling partners contains a carboxylic acid moiety and the other an amine. For example, a derivative of this compound bearing a free amine can be coupled with a carboxylic acid, or a carboxylic acid-functionalized sulfonamide can be coupled with an amine. The reaction is typically mediated by standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond and suppress side reactions. This method was integral to a multi-step synthesis of novel quinoline-sulfonamide derivatives. researchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is an exceptionally efficient and versatile reaction for forming 1,4-disubstituted 1,2,3-triazole rings. nih.govrsc.org This reaction has been effectively used to derivatize the quinoline-8-sulfonamide (B86410) scaffold. mdpi.com

The strategy involves the synthesis of an this compound derivative that contains either an alkyne or an azide (B81097) functional group. This precursor is then reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst. The active Cu(I) species is often generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate. mdpi.comnih.gov This reaction proceeds under mild, often aqueous, conditions and provides high yields of the triazole-linked products, demonstrating broad functional group tolerance. mdpi.comresearchgate.net This approach has been used to synthesize novel quinoline-8-sulfonamide derivatives designed as enzyme modulators. mdpi.com

Table 4: Derivatization of Quinoline-8-sulfonamides via CuAAC Reaction mdpi.com

| Alkyne Substrate | Azide Partner | Catalyst System | Product |

| N-(Prop-2-yn-1-yl)quinoline-8-sulfonamide | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)quinoline-8-sulfonamide |

| N-Methyl-N-(prop-2-yn-1-yl)quinoline-8-sulfonamide | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-N-methylquinoline-8-sulfonamide |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. rsc.orgau.dk For sulfonamides, including this compound, green approaches focus on the use of environmentally benign solvents, reducing waste, and improving reaction efficiency.

A notable green method for sulfonamide synthesis involves conducting the reaction in an aqueous medium under dynamic pH control. rsc.org This approach eliminates the need for organic bases and uses equimolar amounts of the amine and arylsulfonyl chloride. The product can be easily isolated by filtration after acidification of the reaction mixture, resulting in excellent yields and purity without the necessity for further purification steps. rsc.org

Derivatization and Scaffold Modification Strategies

The therapeutic efficacy of this compound can be modulated through the strategic modification of its core structure. These modifications include the introduction of various substituents on its aromatic rings and the creation of hybrid molecules incorporating other pharmacologically active moieties.

The introduction of different functional groups on the benzyl and quinoline rings of this compound is a key strategy to fine-tune its biological activity. researchgate.net The nature and position of these substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

For instance, the synthesis of various quinoline-5-sulfonamides has demonstrated that the presence of different substituents on the quinoline ring can lead to a range of biological activities. nih.gov The general synthetic route involves the reaction of a substituted quinoline-sulfonyl chloride with an appropriate amine. The substituents on the quinoline ring can be introduced before or after the sulfonamide bond formation.

Similarly, modifications to the benzyl group can also impact the compound's properties. The dihedral angle between the quinoline and benzene (B151609) rings, as well as intramolecular hydrogen bonding, can be influenced by the substituents, which in turn affects the molecule's conformation and interaction with biological targets. researchgate.net

Table 1: Examples of Substituted Quinoline Sulfonamide Derivatives and their Synthetic Approaches

| Compound Name | Synthetic Approach | Reference |

| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Reaction of 8-hydroxyquinoline-5-sulfonyl chloride with N-methylprop-2-yn-1-amine. | nih.gov |

| 8-Methoxyquinoline-5-sulfonamides | O-methylation of 8-hydroxyquinoline (B1678124), followed by sulfonation and reaction with acetylenamine derivatives. | nih.gov |

This table is interactive. Click on the headers to sort the data.

A promising approach to developing novel therapeutic agents is the creation of hybrid compounds, which combine the this compound scaffold with other known pharmacophores. Current time information in Bangalore, IN.dergipark.org.tr This strategy aims to produce multifunctional molecules with enhanced efficacy or a broader spectrum of activity. nih.gov

One such approach involves the synthesis of hybrid molecules containing a benzothiazole (B30560) scaffold linked to a sulfonamide group. dergipark.org.tr These compounds are designed to exhibit a range of therapeutic applications by combining the biological activities of both moieties. The synthesis typically involves a multi-step process starting from 2-aminobenzothiazole. dergipark.org.tr

Another example is the development of quinoline-sulfonamide hybrids designed to combat bacterial resistance. nih.gov These compounds merge the antibacterial properties of quinolones and sulfa drugs. The synthesis involves linking a quinoline moiety to a sulfonamide group, often through a linker, to create a single molecule that can target multiple pathways in bacteria. nih.gov The resulting hybrids have shown promising activity against various bacterial strains, including resistant ones. nih.gov

Furthermore, the complexation of quinoline-sulfonamide ligands with metal ions (e.g., Zn2+, Cu2+, Co2+, Cd2+) has been explored to create hybrid complexes with significant antimicrobial activity. nih.gov The synthesis is a straightforward two-step process involving the acylation of an aminoquinoline followed by complexation with a metal salt. nih.gov These hybrid complexes have demonstrated potent antibacterial and antifungal properties. nih.gov

Table 2: Examples of Hybrid Compounds Incorporating the Quinoline-Sulfonamide Scaffold

| Hybrid Compound Type | Incorporated Pharmacophore/Moiety | Synthetic Strategy | Reference |

| Quinoline-Sulfonamide Hybrids | Quinoline and Sulfonamide | Linking quinoline and sulfonamide moieties, sometimes with a linker. | nih.gov |

| Benzothiazole-Sulfonamide Hybrids | Benzothiazole | Multi-step synthesis starting from 2-aminobenzothiazole. | dergipark.org.tr |

| Quinoline-Sulfonamide Metal Complexes | Metal Ions (Zn2+, Cu2+, Co2+, Cd2+) | Acylation of aminoquinoline followed by complexation with a metal salt. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structural Elucidation and Conformational Analysis of N Benzylquinoline 8 Sulfonamide and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical identity and structural features of newly synthesized compounds. For N-benzylquinoline-8-sulfonamide, a suite of techniques including NMR, IR, and mass spectrometry has been employed to verify its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. nih.gov For this compound and its analogs, the assignment of proton (¹H) and carbon (¹³C) signals is often confirmed using two-dimensional NMR experiments such as COSY, HMQC, and HMBC. conicet.gov.ar

The ¹H NMR spectra of this class of compounds show characteristic chemical shifts. The proton of the sulfonamide group (-SO₂NH-) typically appears as a singlet in the downfield region, often between δ 8.0 and 10.2 ppm. nih.govrsc.org The aromatic protons of the quinoline (B57606) and benzyl (B1604629) rings resonate in the range of δ 6.5 to 8.5 ppm. rsc.orgripublication.com The ¹³C NMR spectra display signals for aromatic carbons between δ 110 and 160 ppm. rsc.org

| Group | Technique | Typical Chemical Shift (δ) / ppm | Notes |

| Sulfonamide N-H | ¹H NMR | 8.0 - 10.2 nih.govrsc.org | Appears as a singlet; chemical shift can be influenced by solvent and hydrogen bonding. |

| Aromatic C-H | ¹H NMR | 6.5 - 8.5 rsc.orgripublication.com | Complex multiplet patterns corresponding to the protons on the quinoline and benzyl rings. |

| Benzylic CH₂ | ¹H NMR | ~2.9 - 4.5 conicet.gov.ar | Signal for the protons on the carbon linking the benzyl group to the sulfonamide nitrogen. |

| Aromatic C | ¹³C NMR | 110 - 160 rsc.org | Signals corresponding to the carbon atoms of the two aromatic ring systems. |

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. In this compound, the key functional groups—sulfonamide and the aromatic rings—give rise to distinct absorption bands. nih.gov

The sulfonamide group is characterized by strong stretching vibrations of the S=O bonds. rsc.org Specifically, the asymmetric (νas) and symmetric (νs) stretching bands for the SO₂ group appear in the ranges of 1320–1313 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretch of the sulfonamide is typically observed in the region of 3349–3144 cm⁻¹, and the S-N stretch is found around 900 cm⁻¹. nih.govrsc.org The presence of the quinoline and benzene (B151609) rings is confirmed by C=C stretching vibrations within the 1594–1489 cm⁻¹ range. rsc.org

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch (νas) | 1313 - 1320 rsc.org |

| Sulfonamide (SO₂) | Symmetric Stretch (νs) | 1143 - 1155 rsc.org |

| Sulfonamide (N-H) | N-H Stretch (ν) | 3144 - 3349 rsc.org |

| Sulfonamide (S-N) | S-N Stretch (ν) | ~900 - 930 nih.govrsc.org |

| Aromatic Rings | C=C Stretch (ν) | 1489 - 1594 rsc.org |

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₄N₂O₂S), the molecular weight is confirmed to be 298.35 g/mol . researchgate.net

Tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), is used to investigate the fragmentation patterns of the molecule. A common and diagnostic fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.gov This process involves an intramolecular rearrangement and results in the formation of a prominent [M+H - SO₂]⁺ ion in the mass spectrum. conicet.gov.arnih.gov

| Compound/Fragment | Formula | Mass (Da) | Significance |

| This compound | C₁₆H₁₄N₂O₂S | 298.35 | Molecular Weight of the parent compound. researchgate.net |

| Protonated Molecule | [C₁₆H₁₅N₂O₂S]⁺ | 299.09 | The precursor ion observed in positive ion mode ESI-MS. |

| SO₂ Loss Fragment | [C₁₆H₁₅N₂]⁺ | 235.12 | A characteristic fragment resulting from the neutral loss of SO₂ (64 Da), indicative of the sulfonamide structure. conicet.gov.arnih.gov |

X-ray Crystallographic Studies

X-ray diffraction analysis of single crystals of this compound reveals a non-planar molecular conformation. researchgate.net The molecule adopts a twisted geometry, which is quantitatively described by the torsion and dihedral angles between its constituent parts. A key feature is the C-N-S-C torsion angle, which defines the orientation around the N-S bond. researchgate.netresearchgate.net This deviation from planarity is a common feature in related aromatic sulfonamides. nih.gov

| Compound | Parameter | Value | Significance |

| This compound researchgate.net | Crystal System | Monoclinic, P2₁/n | Describes the symmetry of the crystal lattice. |

| This compound researchgate.net | C-N-S-C Torsion Angle | -63.1° | Quantifies the twist around the sulfonamide N-S bond, confirming a non-planar structure. |

| N-(4-methoxybenzyl)quinoline-8-sulfonamide (analog) researchgate.net | C-S-N-C Torsion Angle | 68.6° | Shows that analogs adopt a similarly twisted conformation. |

| N-(4-methoxybenzyl)quinoline-8-sulfonamide (analog) researchgate.net | Dihedral Angle (Quinoline/Benzene) | 11.92° | Describes the angle between the planes of the two aromatic rings. |

The specific solid-state conformation of this compound is stabilized by a key intramolecular hydrogen bond. researchgate.netresearchgate.net Crystallographic data show that a hydrogen bond forms between the hydrogen atom of the sulfonamide group (the donor) and the nitrogen atom of the quinoline ring (the acceptor). researchgate.net This N-H···N interaction creates a pseudo-ring structure that locks the molecule into its observed conformation. researchgate.net The presence of such intramolecular hydrogen bonds is a critical factor in determining the three-dimensional shape and potential receptor-binding properties of sulfonamide derivatives. nih.govresearchgate.net

Assessment of Torsion Angles and Molecular Geometry

The precise three-dimensional arrangement of this compound and its related analogs is fundamental to understanding their chemical behavior and interactions. X-ray crystallography studies have provided detailed insights into their solid-state conformations, revealing key torsion angles and geometric parameters.

For the parent compound, this compound (C₁₆H₁₄N₂O₂S), crystallographic analysis shows that it adopts a specific, stable conformation in the solid state. researchgate.net The molecule crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net A critical parameter defining its shape is the C—N—S—C torsion angle, which has been measured at -63.1(4)°. researchgate.netresearchgate.net This particular angle describes the twist around the sulfonamide linkage. The structure is further characterized by the presence of an intramolecular N—H⋯N hydrogen bond, which contributes to its conformational rigidity. researchgate.netresearchgate.net Bond lengths and angles within the molecule are comparable to those observed in related sulfonamide structures. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.142(2) | researchgate.net |

| b (Å) | 9.980(2) | researchgate.net |

| c (Å) | 14.428(2) | researchgate.net |

| β (°) | 100.25(2) | researchgate.net |

| Volume (ų) | 1437.1(5) | researchgate.net |

Table 2: Comparison of Key Torsion and Dihedral Angles in this compound and its Analogs

| Compound | Torsion Angle (°C) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| This compound | C—N—S—C: -63.1(4) | - | researchgate.netresearchgate.net |

| N-(methoxybenzyl)quinoline-8-sulfonamide | C—S—N—C: 68.6(2) | 11.92(9) (between quinoline and methoxybenzene rings) | researchgate.net |

| N-benzylpyridine-2-sulfonamide | C1—S1—N1—C6: -71.85(15) | 75.75(9) (between benzene and pyridine (B92270) rings) | nih.gov |

Conformational Dynamics and Energy Landscape Investigations

Beyond static crystal structures, understanding the dynamic behavior of this compound is crucial. Computational studies, including molecular dynamics (MD) simulations and Principal Component Analysis (PCA), have been employed to investigate its conformational dynamics and the associated energy landscape, particularly in the context of its interaction with biological targets. researchgate.netresearchgate.net

MD simulations have been utilized to validate the dynamic stability of this compound when it forms complexes, for instance with the bacterial enzyme gyrA. researchgate.netresearchgate.net These simulations track the atomic motions over time, confirming that the compound can maintain stable interactions and a consistent binding mode within an active site. researchgate.net

To further explore the conformational space available to the molecule, Principal Component Analysis (PCA) has been applied to the trajectories generated by MD simulations. researchgate.netresearchgate.net PCA is a technique that reduces the complexity of the dynamic data, allowing for the identification of the most significant collective motions of the molecule. By analyzing these principal components, researchers can map the conformational landscape and identify the global energy minima. researchgate.netresearchgate.net For this compound complexes, PCA has validated their stability by showing that they reside in these low-energy states, which corresponds to stable conformations. researchgate.netresearchgate.net Furthermore, binding energy analyses, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), have confirmed strong binding energetics, reinforcing the findings of conformational stability. researchgate.netresearchgate.net

Computational Chemistry and in Silico Modeling Studies of N Benzylquinoline 8 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of N-benzylquinoline-8-sulfonamide with its biological targets.

Prediction of Binding Modes and Affinities

Molecular docking studies have been pivotal in identifying and optimizing quinoline (B57606) analogs, including this compound, as potential inhibitors of various enzymes. For instance, in the context of targeting the GyrA subunit of DNA gyrase in fluoroquinolone-resistant Pseudomonas aeruginosa, this compound (referred to as M2 in a study) demonstrated a superior binding affinity compared to established antibiotics. researchgate.net The predicted binding energy for M2 was -8.14 kcal/mol, which is significantly lower than that of ciprofloxacin (B1669076) (-7.13 kcal/mol) and levofloxacin (B1675101) (-6.57 kcal/mol), indicating a stronger and more favorable interaction. researchgate.net This enhanced affinity translates to a more potent inhibitory action, with a calculated inhibition constant (Ki) of 1.09 µM for M2, compared to 6.11 µM for ciprofloxacin and 15.34 µM for levofloxacin. researchgate.net

Similarly, in studies targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in tumor cell metabolism, quinoline-8-sulfonamide (B86410) derivatives have shown promising binding affinities. mdpi.com While specific data for the N-benzyl derivative was part of a broader study, the general class of compounds exhibited strong binding, with some derivatives showing ∆G values as low as -10.72 kcal/mol. mdpi.com This highlights the potential of the quinoline-8-sulfonamide scaffold in designing potent enzyme inhibitors. The binding affinity is a critical parameter, as a more negative binding energy generally corresponds to a higher binding affinity of the ligand for its target protein. mdpi.com

Table 1: Predicted Binding Affinities of this compound and Reference Compounds

| Compound | Target | Predicted Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| This compound (M2) | GyrA | -8.14 researchgate.net | 1.09 researchgate.net |

| Ciprofloxacin | GyrA | -7.13 researchgate.net | 6.11 researchgate.net |

| Levofloxacin | GyrA | -6.57 researchgate.net | 15.34 researchgate.net |

| Quinoline-8-sulfonamide Derivative (9a) | PKM2 (4G1N) | -10.72 mdpi.com | N/A |

| Quinoline-8-sulfonamide Derivative (9a) | PKM2 (4FXF) | -10.48 mdpi.com | N/A |

N/A: Not available

Identification of Key Interacting Amino Acid Residues

The effectiveness of this compound as an inhibitor is determined by its specific interactions with amino acid residues within the target's binding pocket. Molecular docking simulations have been crucial in elucidating these interactions, which primarily include hydrogen bonding, π-π interactions, and hydrophobic contacts. researchgate.netnih.gov

In its interaction with GyrA, this compound utilizes its sulfonamide functional group to form hydrogen bonds with key active-site residues. researchgate.net This is a distinct mechanism compared to fluoroquinolones, which rely on a magnesium ion-dependent interaction. The benzyl (B1604629) moiety of the molecule contributes significantly to its binding through hydrophobic interactions, fitting into a hydrophobic pocket within the enzyme. researchgate.net

For the general class of quinoline-8-sulfonamides targeting PKM2, docking studies have revealed similar crucial interactions. For instance, the oxygen atoms of the sulfonamide group can act as hydrogen bond acceptors. mdpi.com The quinoline and benzyl rings are well-suited for π-π stacking and hydrophobic interactions with aromatic and aliphatic residues in the binding site, such as phenylalanine and leucine. mdpi.com These multi-point interactions are essential for the stable and high-affinity binding of the inhibitor. nih.gov

Table 2: Key Interacting Amino Acid Residues and Interaction Types

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| GyrA | Active-site residues | Hydrogen Bonding (via sulfonamide group) | researchgate.net |

| GyrA | Residues in binding pocket | Hydrophobic Interactions (via benzyl moiety) | researchgate.net |

| PKM2 | Phe26, Leu394, Leu27, Met30 | Hydrophobic Interactions | mdpi.com |

| PKM2 | Tyr390 | Hydrogen Bonding (with sulfonamide oxygen) | mdpi.com |

| PKM2 | His78 | π-π Stacking | mdpi.com |

| PKM2 | Ile51, Asn75, Arg120, Lys207 | General Binding Interactions | mdpi.com |

Molecular Dynamics Simulations to Explore Conformational Space

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational space and stability of the complex over time. nih.govnih.gov MD simulations have been employed to validate the stability of the this compound-GyrA complex. researchgate.net These simulations confirmed that the complex, for both wild-type and mutant forms of GyrA, remains stable, reinforcing the findings from molecular docking. researchgate.net Furthermore, Principal Component Analysis (PCA) of the MD trajectories helped in identifying the global energy minima across the conformational landscape, further validating the stability of the binding. researchgate.net This stability is crucial for sustained inhibitory activity.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound, which are fundamental to its reactivity and interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity. mkjc.inmdpi.comchemrxiv.org The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP map would highlight the electron-rich regions, such as the oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring, which are likely to act as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the sulfonamide's NH group would appear as an electron-deficient region, making it a potential hydrogen bond donor. researchgate.net This visual representation of the molecule's electronic landscape is invaluable for understanding and predicting its non-covalent interactions with target proteins, which are the cornerstone of its biological activity. researchgate.netmkjc.in

Analysis of Global Reactivity Parameters (e.g., energy gap)

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound and related compounds. A key aspect of this analysis involves the calculation of global reactivity descriptors, which provide valuable insights into the molecule's stability and potential for chemical interactions.

One of the most significant of these descriptors is the HOMO-LUMO energy gap. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that respectively govern a molecule's ability to donate and accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that a molecule is more easily polarized, indicating higher chemical reactivity and potentially greater biological activity. nih.gov

Studies on a series of novel quinoline-sulfonamide derivatives have highlighted the importance of this energy gap. For instance, in one study, a compound designated as 10p was found to have a notably low energy gap compared to other synthesized compounds, which was correlated with its exceptional properties. researchgate.net The principle that a larger HOMO-LUMO energy gap corresponds to greater molecular stability and lower reactivity is a well-established concept in computational chemistry. researchgate.net

The analysis of these parameters helps to explain the chemical reactivity of sulfonamide derivatives and can be correlated with their observed biological activities. orientjchem.org For this compound, the sulfonamide functional group (R−S(=O)₂−NR₂) is a key feature, enabling interactions such as hydrogen bonding, while the benzyl group contributes to hydrophobic interactions within biological targets. researchgate.netresearchgate.net

In Silico Assessment of Molecular Properties Relevant to Biological Activity

In silico methods are pivotal in modern drug discovery, allowing for the prediction of a molecule's pharmacokinetic properties and biological activity before its synthesis and in vitro testing. For this compound and its analogs, these computational tools have been used to assess their potential as therapeutic agents.

Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to a biological target. In a study targeting the gyrA enzyme in fluoroquinolone-resistant Pseudomonas aeruginosa, this compound (referred to as M2) demonstrated a superior binding affinity compared to established antibiotics like ciprofloxacin and levofloxacin. researchgate.net The average binding energy for M2 was calculated to be -8.14 kcal/mol, which is significantly better than that of ciprofloxacin (-7.13 kcal/mol) and levofloxacin (-6.57 kcal/mol). researchgate.net This strong binding affinity was further supported by a robust inhibition constant of 1.09 µM. researchgate.net

Molecular dynamics (MD) simulations provide further insights by validating the stability of the ligand-protein complex over time. For this compound, MD simulations confirmed the dynamic stability of its complex with both wild-type and mutant gyrA. researchgate.net The stability of these complexes was also validated using Principal Component Analysis (PCA), which helps to identify the most stable conformational states. researchgate.net

The prediction of "drug-likeness" is another critical aspect of in silico assessment. This involves evaluating molecular properties to determine if a compound is likely to be an orally active drug. Several sulfonamide derivatives have been studied to identify their drug-like properties, with some being identified as potential drug candidates based on these predictions. nih.gov

The integration of benzenesulfonamide (B165840) scaffolds with other pharmacologically active moieties is a strategy that has been explored computationally. nih.gov Such studies often involve a combination of synthetic chemistry, computational modeling, and biological evaluation to develop compounds with enhanced efficacy. nih.gov For instance, the combination of a sulfonamide with a thiazolo[4,5-d]pyrimidine (B1250722) core has been investigated for its potential as a dual inhibitor of cancer-related enzymes. nih.gov

The biological importance of sulfonamides is well-recognized, as they are generally well-absorbed orally, have low toxicity, and are cost-effective to produce. nih.govresearchgate.net In silico studies on various sulfonamide derivatives have consistently shown their potential for significant biological activity, including enzyme inhibition. nih.govresearchgate.net

The table below summarizes key in silico data for this compound (M2) in comparison to standard antibiotics.

| Compound | Average Binding Energy (kcal/mol) | Inhibition Constant (µM) |

| This compound (M2) | -8.14 | 1.09 |

| Ciprofloxacin | -7.13 | 6.11 |

| Levofloxacin | -6.57 | 15.34 |

Biochemical and Biological Activity Investigations of N Benzylquinoline 8 Sulfonamide Derivatives

Enzyme Inhibition Studies

Exploratory Studies on Other Enzyme Targets (e.g., USP7, 12-LOX, COX-2)

While direct inhibitory activity of N-benzylquinoline-8-sulfonamide on Ubiquitin-Specific Protease 7 (USP7), 12-Lipoxygenase (12-LOX), and Cyclooxygenase-2 (COX-2) is not extensively documented in the reviewed literature, the structural motifs of quinoline (B57606) and sulfonamide are present in known inhibitors of these enzymes, suggesting a potential for interaction.

USP7: USP7 is a deubiquitinating enzyme that has emerged as a therapeutic target in cancer. researchgate.netpatsnap.com Several N-benzylpiperidinol derivatives have been identified as potent and selective USP7 inhibitors. researchgate.net Although distinct from the quinoline scaffold, the presence of a benzyl (B1604629) group in these inhibitors suggests its importance in binding. Furthermore, some sulfonamide-containing compounds have been investigated as USP7 inhibitors, with one study reporting a vinylsulfonamide moiety that covalently modifies the catalytic cysteine of USP7. researchgate.net Given that this compound possesses both a benzyl group and a sulfonamide functional group, it represents a candidate for future investigation as a potential USP7 inhibitor.

12-LOX: The 12-LOX enzyme is involved in the metabolism of polyunsaturated fatty acids and has been implicated in various diseases, including cancer and inflammatory conditions. nih.gov While specific studies on this compound are lacking, the broader class of quinoline derivatives has been explored for various enzymatic inhibitory activities. The development of selective 12-LOX inhibitors is an active area of research, and screening of diverse chemical libraries, which could include quinoline-sulfonamide derivatives, is a common strategy for identifying new lead compounds. google.com

COX-2: COX-2 is a key enzyme in the inflammatory pathway and a well-established target for anti-inflammatory drugs. nih.gov Notably, some selective COX-2 inhibitors feature a sulfonamide or methylsulfonyl pharmacophore. nih.govnih.gov Moreover, quinoline has been utilized as a central scaffold in the design of potent and selective COX-2 inhibitors. nih.gov The combination of the quinoline core and the sulfonamide group in this compound makes it a molecule of interest for potential COX-2 inhibition, though experimental validation is required.

In Vitro Cellular Activity Studies

The cytotoxic and anti-proliferative effects of this compound derivatives have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents.

Studies on N-aryl sulphonamide-quinazoline derivatives, which share structural similarities with this compound, have shown significant cytotoxic effects against a panel of human cancer cell lines. For instance, compound 9i , an N-aryl sulphonamide-quinazoline derivative, exhibited potent in vitro antiproliferative activity. nih.gov The cytotoxic effects of various sulfonamide derivatives have been investigated against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Du-145 (prostate cancer), and HeLa (cervical cancer). nih.gov Chromene-sulfonamide hybrids have also been synthesized and evaluated for their cytotoxicity against fibroblast L929 cells using the MTT assay. nih.gov

The following table summarizes the cytotoxic activity of a representative N-aryl sulphonamide-quinazoline derivative, compound 9i , across different cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MGC-803 | Gastric Cancer | 0.363 |

| HCT-116 | Colon Cancer | 0.708 |

| PC-3 | Prostate Cancer | 1.04 |

| MCF-7 | Breast Cancer | 0.816 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anti-proliferative activity of quinoline-8-sulfonamide (B86410) derivatives has been demonstrated in various cancer models. For example, certain derivatives significantly reduced the number of A549 lung cancer cells, indicating a strong anti-proliferative effect. mdpi.com The anti-proliferative potential of sulfonamides has also been investigated against MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net

In a study on N-aryl sulphonamide-quinazoline derivatives, compound 9i was found to arrest cells in the G2/M phase of the cell cycle, induce intrinsic apoptosis, and inhibit cell colony formation in MGC-803 and SGC-7901 gastric cancer cells. nih.gov This suggests that the anti-proliferative effects of these compounds are mediated, at least in part, by their ability to interfere with cell cycle progression and induce programmed cell death.

Investigation of Binding Mechanisms and Interactions at the Molecular Level

Molecular docking and simulation studies have provided insights into the binding mechanisms of this compound and related compounds with their biological targets.

A notable study focused on this compound, referred to as M2 , as a potential inhibitor of gyrA, a subunit of DNA gyrase in Pseudomonas aeruginosa. researchgate.net Molecular docking studies revealed that M2 exhibited a strong binding affinity to the wild-type and mutant forms of gyrA, with an average binding energy of -8.14 kcal/mol. researchgate.net This was superior to the binding energies of ciprofloxacin (B1669076) (-7.13 kcal/mol) and levofloxacin (B1675101) (-6.57 kcal/mol). researchgate.net The inhibitory constant (Ki) for M2 was calculated to be 1.09 µM, again surpassing that of ciprofloxacin (6.11 µM) and levofloxacin (15.34 µM). researchgate.net

The binding of M2 to gyrA is characterized by specific molecular interactions. Unlike fluoroquinolones, which rely on a magnesium ion-dependent mechanism, M2 utilizes its sulfonamide functional group to form hydrogen bonds with key active-site residues. researchgate.net The benzyl moiety of the molecule contributes to hydrophobic stabilization within the enzyme's binding pocket. researchgate.net Molecular dynamics simulations further confirmed the stability of the M2-gyrA complex. researchgate.net

General molecular docking studies on other sulfonamide derivatives have also been conducted to understand their binding to various receptors. For instance, the binding of novel benzene (B151609) sulfonamide derivatives to the 4PYP receptor (PDB code: 4FA2) in human breast cancer (MCF-7) cells has been analyzed, showing stable complex formation with high binding affinity. nih.gov QSAR and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors have highlighted the importance of hydrogen bond interactions with specific residues for potent inhibitory activity. qub.ac.uk

The following table summarizes the binding characteristics of this compound (M2) with gyrA. researchgate.net

| Parameter | Value |

| Average Binding Energy | -8.14 kcal/mol |

| Inhibition Constant (Ki) | 1.09 µM |

| Key Interactions | Hydrogen bonding via sulfonamide group, Hydrophobic stabilization via benzyl moiety |

Structure Activity Relationship Sar and Rational Design Principles for N Benzylquinoline 8 Sulfonamide Analogs

Impact of Substituent Effects on Biological Activity

The biological activity of N-benzylquinoline-8-sulfonamide analogs is significantly influenced by the nature and position of substituents on both the quinoline (B57606) and the N-benzyl rings. Structure-activity relationship (SAR) studies have elucidated how different functional groups can modulate the compound's interaction with its biological target.

The N4-amino group of the parent sulfanilamide (B372717) structure is critical for its activity, and substitutions at this position can lead to inactive metabolites or prodrugs. youtube.com The aromatic ring is also essential and should be para-substituted. youtube.com For the N-benzyl portion, substitutions can greatly affect potency. For instance, in related N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituted compounds generally exhibit the highest functional activity. nih.gov The size and electronic properties of substituents are crucial; increasing the size of a substituent at the 4-position of the phenethylamine (B48288) ring from methyl to ethyl to propyl can lead to a drop in activity. nih.gov

On the quinoline ring, the introduction of various substituents can fine-tune the molecule's properties. For example, in a series of quinoline derivatives, a 6-fluoro substituent was part of a highly potent lead compound. elsevierpure.com The sulfonamide moiety itself is a key feature. The acidity of the sulfonamide group is a significant factor in its biological activity, and substitution on the sulfonamide nitrogen generally increases this acidity. ijpsonline.com For many sulfonamides to exhibit therapeutic activity, they must have an optimal pKa in the range of 6.6 to 7.4. youtube.com The introduction of heterocyclic rings to the N1 nitrogen of the sulfonamide group often increases the potency of the drug. youtube.com

Table 1: Impact of Substituent Modifications on Biological Activity

| Molecular Moiety | Substitution/Modification | General Effect on Activity | Reference |

|---|---|---|---|

| N-Benzyl Ring | 2-Hydroxybenzyl group | Generally increases functional potency. | nih.gov |

| Increasing alkyl chain length | Can lead to a decrease in activity. | nih.gov | |

| Quinoline Ring | Fluoro-substitution (e.g., at C6) | Can enhance potency significantly. | elsevierpure.com |

| Methoxy group | Can contribute an electron-rich character, potentially improving inhibition levels. | researchgate.net | |

| Sulfonamide Linker | N1-heterocyclic substitution | Often increases potency. | youtube.com |

| N1-disubstitution | Results in loss of activity. | youtube.com | |

| Replacement with carboxamide | Generally results in loss of activity. | youtube.com |

Role of Core Scaffold Modifications on Potency and Selectivity

Modifications to the central quinoline-sulfonamide scaffold are fundamental to optimizing the potency and selectivity of these analogs. The quinoline nucleus is recognized as a versatile and privileged structure in drug design, and its modification has led to numerous potent biological agents. researchgate.netnih.gov

Altering the core can involve changing the substitution pattern or even the nature of the heterocyclic system itself. For example, in the development of phosphodiesterase 10A inhibitors, replacing a pyridine (B92270) ring with an N-methyl pyridone ring drastically improved the metabolic profile concerning CYP3A4 inhibition. nih.gov This highlights that even subtle changes to the core heterocycle can have profound effects.

In a series of inhibitors for the enzyme 8-oxo-guanine DNA glycosylase 1 (OGG1), researchers investigated alternatives to a urea (B33335) moiety connecting parts of the molecule. nih.gov They found that replacing the urea with amides, carbamates, or certain sulfonamides resulted in a significant loss of activity, indicating the specific hydrogen bonding capabilities of the original linker were crucial. nih.gov Similarly, altering the core from a benzimidazolone to a benzimidazole (B57391) or benzoxazolone also failed to produce active compounds. nih.gov

In the design of Rho-kinase (ROCK) inhibitors, a core-hopping strategy led to the synthesis of 8-(azaindolyl)-benzoazepinones. nih.gov Initial validation showed that removing a terminal sulfonamide group from the new scaffold resulted in only a slight loss of potency, suggesting it was not a primary driver of activity in that specific context. nih.gov However, this modification significantly reduced selectivity against other kinases like PKA. nih.gov This demonstrates that core modifications often involve a trade-off between potency and selectivity.

Bioisosteric Replacement Strategies within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to alter a compound's physicochemical properties while retaining its biological activity. spirochem.comresearchgate.net This involves substituting a functional group with another that has similar steric and electronic characteristics.

Within the this compound framework, several opportunities for bioisosteric replacement exist. The sulfonamide group is a classic target for this strategy. It can be replaced by other acidic functional groups or moieties that can act as hydrogen bond acceptors. However, studies often show that replacing the sulfonamide group with its common bioisosteres, such as a carboxylic acid or carboxamide, can lead to a loss of activity, indicating the specific geometry and hydrogen-bonding pattern of the sulfonamide is essential. youtube.com

A more successful approach has been demonstrated with the quinoline portion of the scaffold. A series of substituted sulfonamide bioisosteres of 8-hydroxyquinoline (B1678124) were developed as zinc-dependent antibacterial compounds. nih.gov In this case, the 8-hydroxyquinoline, a known metal-chelating pharmacophore, was successfully mimicked by sulfonamide-based structures, which retained the ability to coordinate with a metal ion, essential for their mechanism of action. nih.gov This suggests that the quinoline-8-sulfonamide (B86410) moiety in the target compound could potentially be replaced by other heterocyclic systems that maintain the crucial spatial arrangement of nitrogen atoms and the sulfonamide group.

Bioisosteric replacement of the isoxazole (B147169) heterocycle in certain azacyclic compounds with pyridine or oxadiazole resulted in ligands with high affinity for nicotinic cholinergic receptors, demonstrating the utility of replacing one heterocyclic ring with another. nih.gov

Scaffold Hopping and its Implications for Analog Development

Scaffold hopping is a rational design strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential 3D arrangement of key pharmacophoric features. nih.gov This technique is used to explore new chemical space, improve properties, and circumvent existing patents. nih.gov

For this compound, scaffold hopping could involve replacing the quinoline-sulfonamide core entirely. A successful example of this principle was the development of novel Rho-kinase (ROCK) inhibitors. nih.gov Researchers replaced the central linker of a known inhibitor series with a benzoazepinone core. nih.gov The new scaffold was designed to maintain the key interactions, such as the hinge-binding motif (an azaindole) and a phenyl ring that fits into a specific loop. The resulting compound, even without a terminal sulfonamide, showed sub-nanomolar potency, validating the benzoazepinone core as a suitable replacement. nih.gov

Another study demonstrated scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline to synthesize 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov This illustrates a complete overhaul of the central structure to create a new class of compounds with a different biological target but originating from a similar starting concept. nih.gov These examples show that the key pharmacophoric elements of this compound—the hydrogen-bonding sulfonamide, the hydrophobic benzyl (B1604629) group, and the aromatic quinoline system—could be maintained on a completely novel framework to develop new analogs with potentially different or improved biological activities.

Rational Design Approaches based on In Silico and In Vitro Data

The development of this compound analogs is increasingly guided by a combination of computational (in silico) and experimental (in vitro) data. This rational design approach accelerates the discovery of potent and selective compounds by predicting their behavior before synthesis.

In silico studies on this compound itself have identified it as a promising candidate inhibitor for bacterial gyrA. researchgate.net Molecular docking simulations revealed that it has a better binding affinity to the target protein than existing drugs like ciprofloxacin (B1669076), with the sulfonamide group forming key hydrogen bonds and the benzyl moiety providing hydrophobic stabilization. researchgate.net Similarly, a series of quinoline-8-sulfonamide derivatives were designed as modulators of pyruvate (B1213749) kinase M2 (PKM2) using molecular docking and molecular dynamics. mdpi.com These computational studies predicted that a newly introduced 1,2,3-triazole group would enhance the stability of the ligand-protein complex. mdpi.com

These computational techniques are often used in a synergistic loop with experimental validation. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been used to explore the SAR of aryl sulfonamide inhibitors. nih.gov The contour maps generated from these models provide visual cues for where steric bulk or specific electronic properties are favored or disfavored, guiding the rational modification of molecules. nih.gov The accuracy of these models and the proposed binding modes are then often verified by molecular dynamics (MD) simulations, which assess the stability of the ligand-protein complex over time. nih.gov

Table 2: Application of In Silico Techniques in Analog Design

| Technique | Application | Example Finding | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. | This compound showed a better binding energy (−8.14 kcal/mol) to gyrA than ciprofloxacin. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to assess the stability of the ligand-protein complex. | Used to verify the stability of aryl sulfonamides in the Nav1.7 channel binding site. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D properties of molecules with their biological activity to guide modifications. | Generated contour maps that provided clues for the rational modification of aryl sulfonamide inhibitors. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used to design quinoline-based inhibitors by modeling them on existing approved drugs. | nih.gov |

N Benzylquinoline 8 Sulfonamide As a Molecular Scaffold in Chemical Biology and Drug Discovery Research

Potential as a Lead Compound for Therapeutic Interventions

The N-benzylquinoline-8-sulfonamide scaffold is the foundation for lead compounds targeting a range of diseases, from bacterial infections to neurodegenerative disorders. researchgate.netresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

One notable area of research is in combating antibiotic resistance. The specific analog, this compound (referred to as M2 in one study), has been identified as a promising inhibitor of the gyrA enzyme in fluoroquinolone-resistant Pseudomonas aeruginosa. researchgate.net This is particularly significant as this bacterium is a major cause of healthcare-associated infections. researchgate.net In-silico studies, including molecular docking and molecular dynamics simulations, have shown that this compound exhibits a strong binding affinity for the gyrA enzyme, with an average binding energy of -8.14 kcal/mol, which is superior to existing antibiotics like ciprofloxacin (B1669076) (-7.13 kcal/mol) and levofloxacin (B1675101) (-6.57 kcal/mol). researchgate.net The compound demonstrated a robust inhibition constant of 1.09 µM, again surpassing ciprofloxacin (6.11 µM) and levofloxacin (15.34 µM). researchgate.net Its mechanism of action differs from traditional fluoroquinolones; instead of relying on a magnesium-dependent interaction, it utilizes its sulfonamide group to form hydrogen bonds with key residues in the enzyme's active site, while the benzyl (B1604629) group provides hydrophobic stabilization. researchgate.net

Furthermore, derivatives of the quinoline-sulfonamide scaffold have shown potential in addressing neurodegenerative diseases like Alzheimer's. rsc.orgrsc.org These compounds have been designed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine (B1216132). rsc.orgrsc.org Reduced acetylcholine levels are a known characteristic of Alzheimer's disease. rsc.org

The scaffold is also being explored in oncology. While research on the direct this compound core is specific, the broader class of N-benzyl sulfonamides derived from other heterocyclic cores like indole (B1671886) has been investigated for activity against pancreatic cancer cell lines, suggesting the therapeutic potential of the N-benzyl sulfonamide motif is extensive. nih.gov

Table 1: Comparative In-Silico Performance of this compound (M2) against GyrA

| Compound | Average Binding Energy (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|

| This compound (M2) | -8.14 | 1.09 |

| Ciprofloxacin | -7.13 | 6.11 |

| Levofloxacin | -6.57 | 15.34 |

Data sourced from in-silico studies on P. aeruginosa gyrA. researchgate.net

Development of Multi-Targeting Ligands (MTDLs) based on the Scaffold

The multifactorial nature of complex diseases like Alzheimer's has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The this compound scaffold is particularly well-suited for this strategy. researchgate.netrsc.org

In the context of Alzheimer's disease, researchers have synthesized a series of novel quinoline-sulfonamide derivatives to dually inhibit both cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). researchgate.netrsc.org These enzymes are all implicated in the progression of the disease; cholinesterases regulate neurotransmitter levels, while monoamine oxidases are involved in mood and behavior regulation. rsc.org By targeting these enzymes concurrently, an MTDL can address multiple facets of the disease pathology. researchgate.net

Studies have shown that specific substitutions on the benzyl ring of the this compound scaffold can fine-tune the inhibitory activity against each target enzyme. rsc.org For instance, certain derivatives have demonstrated potent, non-selective inhibition across all four enzymes. rsc.org Kinetic and molecular docking studies have confirmed that these compounds act as competitive inhibitors, interacting with critical amino acid residues within the catalytic sites of the enzymes. rsc.org The findings suggest that specific compounds from these series are promising multifunctional candidates for potential Alzheimer's disease treatment. rsc.org The biaryl sulfonamide structure, in general, has been highlighted as a potential candidate for multi-target drug therapy in neurodegenerative diseases. nih.gov

Table 2: Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| a5 | AChE | 0.95±0.08 |

| a6 | MAO-A | 0.85±0.03 |

| a11 | BChE | 0.76±0.02 |

| a12 | MAO-B | 0.77±0.04 |

| a15 | AChE | 0.65±0.01 |

| a18 | MAO-A | 0.79±0.01 |

IC₅₀ values represent the concentration required for 50% inhibition. Data sourced from in-vitro assays. rsc.org

Utility in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein. The this compound scaffold serves as an excellent starting point for the development of such probes. By synthesizing libraries of derivatives based on this core structure, researchers can create tools to investigate the function and role of specific enzymes in health and disease. researchgate.netnih.gov

For example, the development of this compound (M2) as a potent and selective inhibitor of bacterial gyrA allows it to be used as a chemical probe to study the mechanisms of fluoroquinolone resistance. researchgate.net Its alternative binding mode, which circumvents common resistance mutations, provides a tool to explore new ways of inhibiting this essential bacterial enzyme. researchgate.net

Similarly, the series of derivatives targeting cholinesterases and monoamine oxidases can be used as chemical probes to dissect the intricate biochemical pathways underlying neurodegeneration. rsc.orgrsc.org By observing how these probes modulate enzyme activity and the resulting cellular effects, scientists can gain a deeper understanding of the interplay between these different biological targets in Alzheimer's disease. researchgate.net The synthesis and evaluation of these focused compound libraries are crucial for validating new drug targets and understanding complex biological processes. nih.govnih.gov

Contribution to the Understanding of Molecular Recognition and Enzyme Modulation

The study of how this compound and its derivatives interact with their biological targets has provided valuable insights into the principles of molecular recognition and enzyme modulation. Molecular recognition—the specific interaction between two or more molecules—is fundamental to all biological processes.

In-silico studies, such as molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating these interactions at an atomic level. researchgate.netrsc.org For the gyrA inhibitor M2, these studies revealed a distinct pharmacophoric profile where the sulfonamide functional group is key to forming hydrogen bonds with active-site residues, and the benzyl moiety enhances binding through hydrophobic interactions. researchgate.net This detailed understanding of its binding mode explains its efficacy against resistant strains and provides a blueprint for designing next-generation antibiotics. researchgate.net

In the case of the multi-target inhibitors for Alzheimer's disease, docking studies have mapped out the critical interactions between the ligands and the target enzymes. rsc.org These analyses have identified hydrogen bonds, pi-pi stacking, and other non-covalent forces that govern the binding affinity and selectivity of the compounds. rsc.org This knowledge not only confirms the experimental findings but also contributes to a broader understanding of how to design small molecules that can effectively and, in some cases, selectively modulate the activity of specific enzymes within a complex biological environment. nih.gov

Future Research Directions and Unexplored Avenues for N Benzylquinoline 8 Sulfonamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of N-benzylquinoline-8-sulfonamide and its analogs is poised to focus on creating more efficient, cost-effective, and environmentally benign methodologies. Current synthetic routes, while effective, often involve multiple steps. For instance, one established method is a five-step molecular assembly that utilizes Suzuki and acid-amine cross-coupling reactions, followed by N-alkylation. researchgate.net Another approach involves the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride, which is then reacted with appropriate amines. nih.gov A more direct synthesis has been reported by reacting 8-quinolinesulfonyl chloride with benzylamine (B48309) in methanol (B129727) at room temperature. researchgate.net

The development of novel synthetic strategies could streamline these processes. Key areas for future investigation include:

Green Chemistry Approaches: Exploring the use of greener solvents, catalyst systems (such as biocatalysts or reusable metal catalysts), and alternative energy sources like microwave or ultrasonic irradiation to reduce the environmental impact.

Flow Chemistry: Implementing continuous flow synthesis, which can offer better control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability compared to traditional batch processes.

These advancements would not only make the synthesis of this compound more practical for large-scale production but also align with the growing demand for sustainable chemical manufacturing.

Expansion of Biological Target Spectrum and Mechanistic Investigations

This compound has already demonstrated a promising range of biological activities. It has been identified as a potential novel gyrA inhibitor, showing efficacy against fluoroquinolone-resistant P. aeruginosa. researchgate.netresearchgate.net Unlike fluoroquinolones, which rely on a magnesium-dependent interaction, this compound utilizes its sulfonamide group for hydrogen bonding and its benzyl (B1604629) moiety for hydrophobic stabilization within the enzyme's active site. researchgate.netresearchgate.net Furthermore, it has been investigated for its dual inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and cholinesterases, suggesting its potential as a neurotherapeutic agent for cognitive decline in conditions like Alzheimer's disease. researchgate.net

Future research should aim to broaden this target spectrum and deepen the understanding of its mechanisms.

Exploring New Targets: The quinoline-sulfonamide scaffold is known to interact with a variety of enzymes. mdpi.commhmedical.comnih.gov Systematic screening of this compound against other enzyme families, such as kinases, proteases, and carbonic anhydrases, could uncover new therapeutic applications. mdpi.commdpi.comnih.gov For example, some sulfonamide derivatives are known to inhibit carbonic anhydrase, which is a target for anticancer and anti-glaucoma drugs. mdpi.comnih.gov

Detailed Mechanistic Studies: While its inhibition of gyrA is established, the precise molecular interactions and the kinetic profile of inhibition warrant further investigation. Techniques such as enzyme kinetics, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can provide quantitative data on binding affinity, thermodynamics, and kinetics. For its neurotherapeutic potential, clarifying its selectivity for MAO-A versus MAO-B and its specific interactions within the active sites of cholinesterases is crucial. The general mechanism for sulfonamides involves competitive inhibition of dihydropteroate (B1496061) synthase in the bacterial folic acid synthesis pathway; however, it appears this compound acts via different mechanisms. researchgate.netmhmedical.comnih.govmdpi.comyoutube.com

This expanded biological profiling will be essential for identifying the most promising therapeutic avenues for this compound.

Advanced Structural Studies for Atomic-Level Understanding

The three-dimensional structure of a molecule is fundamental to its biological activity. The crystal structure of this compound has been determined, revealing a monoclinic crystal system and key structural features like a C—N—S—C torsion angle of -63.1 (4)° and an intramolecular N—H⋯N hydrogen bond. researchgate.netresearchgate.netiucr.org

To build upon this foundation, future research should employ advanced structural biology techniques:

Co-crystallization with Biological Targets: Obtaining high-resolution X-ray crystal structures or cryo-electron microscopy (cryo-EM) structures of this compound in complex with its biological targets (e.g., gyrA, MAO, cholinesterase) is a critical next step. This would provide an atomic-level map of the binding interactions, confirming the roles of the sulfonamide and benzyl groups and revealing other key contact points. researchgate.net

NMR Spectroscopy: Solution-state Nuclear Magnetic Resonance (NMR) studies can provide insights into the compound's conformational dynamics in solution and how its structure changes upon binding to a target protein. This is particularly valuable for understanding dynamic interactions that may not be fully captured in a static crystal structure.

Computational Modeling and Simulation: Molecular dynamics (MD) simulations, informed by existing and new structural data, can model the stability of the compound-target complex over time, predict the impact of structural modifications, and help elucidate the mechanism of action at a dynamic, atomic level. researchgate.netresearchgate.net

These advanced studies will provide a detailed blueprint for the rational design of next-generation analogs with improved potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The intersection of computational science and medicinal chemistry offers powerful new tools for drug discovery. nih.govresearchgate.net Artificial intelligence (AI) and machine learning (ML) are already being used to design novel quinoline-based compounds. mdpi.comazoai.com

Future efforts for this compound should strategically integrate these technologies:

Generative Models for Novel Analogs: AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of quinoline (B57606) sulfonamides to generate novel molecular structures. azoai.com These models can be optimized to produce compounds with specific desired properties, such as high predicted binding affinity for a target, favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility.

Predictive Modeling for Virtual Screening: ML algorithms can be trained to build quantitative structure-activity relationship (QSAR) models. mdpi.com These models can rapidly screen large virtual libraries of this compound derivatives, predicting their biological activity and prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. This significantly accelerates the hit-to-lead optimization process. researchgate.netmdpi.com

De Novo Drug Design: Advanced AI platforms can combine generative and predictive capabilities for de novo design, creating entirely new molecules tailored to bind to a specific target pocket, using the this compound scaffold as a starting point.

Exploration of New Chemical Biology Applications beyond Current Scope

Beyond its direct therapeutic potential, this compound can be developed into a valuable tool for chemical biology research. The quinoline moiety is known for its fluorescent properties, which can be harnessed for various applications. researchgate.netnih.gov

Future research can explore several innovative directions:

Fluorescent Probes and Sensors: By modifying the this compound structure, it may be possible to create fluorescent probes that "light up" upon binding to a specific biological target. Such probes would be invaluable for visualizing the localization and activity of enzymes like gyrA or MAO within cells, enabling real-time imaging studies. The sulfonamide moiety has been shown to be valuable in applications for optoelectronics and sensing. researchgate.net

Affinity-Based Probes: The scaffold can be functionalized with reactive groups or photo-crosslinkers to create affinity-based probes. These tools are used in chemoproteomics to covalently label and identify the binding partners of a compound within a complex biological sample, potentially uncovering previously unknown off-targets or new interacting proteins.

Metal Ionophores: The related 8-hydroxyquinoline scaffold is a well-known metal chelator. nih.gov Investigating the metal-binding properties of this compound and its derivatives could lead to the development of ionophores or sensors for specific metal ions, which play critical roles in numerous biological processes. Some substituted sulfonamide bioisosteres of 8-hydroxyquinoline have shown zinc-dependent antibacterial activity, acting as "zincophores". nih.gov

These chemical biology applications would extend the utility of the this compound scaffold from a potential therapeutic agent to a versatile research tool for dissecting complex biological systems.

Q & A

Q. What are the established synthetic routes for N-benzylquinoline-8-sulfonamide?

The synthesis typically involves functionalization of the quinoline core. A common approach includes:

- Sulfonation : Introducing the sulfonamide group at the 8-position of quinoline using sulfonyl chloride under basic conditions (e.g., pyridine) .

- Benzylation : Reacting the sulfonated intermediate with benzyl halides or via reductive amination. Key challenges include controlling regioselectivity and minimizing side products. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing N-benzylquinoline-8-sulfonamide?

- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 75.75° between benzene and quinoline in related structures), and hydrogen-bonding networks .

- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and benzyl group integration.

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 313.1).

Q. What biological targets are associated with quinoline-8-sulfonamide derivatives?

Quinoline sulfonamides are explored as enzyme inhibitors or metal-ion sensors. For example:

- Zinc-binding probes leveraging the quinoline core’s chelation properties .

- Kinase or protease inhibition due to sulfonamide interactions with catalytic residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation.

- Temperature control : Maintain 0–5°C during sulfonation to prevent decomposition. Post-synthesis, optimize purification via gradient elution in HPLC (C18 column, acetonitrile/water) .

Q. How can discrepancies in crystallographic data for N-benzylquinoline-8-sulfonamide derivatives be resolved?

- Complementary techniques : Pair X-ray diffraction with thermal analysis (TGA/DSC) to assess polymorphism or hydration states .

- Computational validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA software).

- Collaborative verification : Cross-reference with independent crystallography databases (e.g., CCDC) .

Q. What strategies are effective in studying the structure-activity relationship (SAR) of N-benzylquinoline-8-sulfonamide analogs?

- Systematic substitution : Modify the benzyl group (e.g., electron-withdrawing/-donating substituents) to assess steric/electronic effects on bioactivity.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases). Validate with ITC or SPR for affinity measurements .

Q. How to design a stability study for N-benzylquinoline-8-sulfonamide under physiological conditions?

- Buffer compatibility : Test solubility and degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.

- Analytical monitoring : Track decomposition via LC-MS/MS over 24–72 hours.

- Light/temperature sensitivity : Store samples under accelerated conditions (40°C/75% RH) and monitor via UV-Vis spectroscopy .

Data Analysis and Contradiction Resolution

Q. How to address conflicting bioactivity data in N-benzylquinoline-8-sulfonamide studies?

- Standardize assays : Use positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature).

- Dose-response curves : Calculate IC₅₀ values across multiple replicates to identify outliers.

- Meta-analysis : Compare results with prior studies (e.g., Andrighetti-Froehner et al., 2006) to contextualize discrepancies .

Q. What methods validate the purity of N-benzylquinoline-8-sulfonamide in synthetic batches?

- HPLC-DAD : Ensure >95% purity with a C18 column (flow rate: 1 mL/min; λ = 254 nm).

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- 1D/2D NMR : Detect trace impurities (e.g., unreacted benzyl chloride) .

Methodological Guidance

Q. Q. How to perform a molecular dynamics simulation for N-benzylquinoline-8-sulfonamide-protein interactions?

- Protein preparation : Retrieve target structures from PDB (e.g., 2JKM for kinases). Remove water molecules and add hydrogens.

- Ligand parameterization : Generate force field parameters (GAFF2) using Antechamber.

- Simulation : Run 100 ns trajectories in GROMACS; analyze RMSD/RMSF for stability. Visualize hydrogen bonds (e.g., PyMOL) .

Q. Q. What in vitro assays are suitable for evaluating the anticancer potential of N-benzylquinoline-8-sulfonamide?

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Apoptosis : Flow cytometry (Annexin V/PI staining).

- Migration inhibition : Wound-healing assay .

Retrosynthesis Analysis